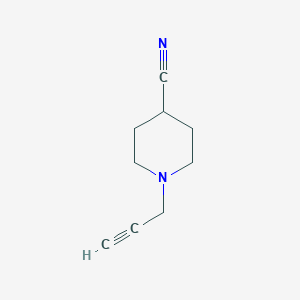

1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile

Descripción

1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile (CAS: 1344240-52-3) is a piperidine derivative featuring a propargyl (prop-2-yn-1-yl) group at the 1-position and a nitrile (-CN) substituent at the 4-position of the piperidine ring. Its molecular formula is C₉H₁₁N₂, with a molecular weight of 147.20 g/mol (calculated). The compound is of interest in medicinal chemistry and organic synthesis due to the reactivity of the propargyl group (enabling click chemistry or cross-coupling reactions) and the nitrile’s polarity, which may enhance binding affinity in drug candidates . It is commercially available through multiple suppliers, indicating its utility as a building block in complex molecule synthesis .

Propiedades

IUPAC Name |

1-prop-2-ynylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIPUZLPSIPOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with propynyl halides under specific conditions. One common method includes the use of piperidine-4-carbonitrile as a starting material, which is then reacted with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include organic solvents, bases, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile has found applications in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various binding interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of target proteins and pathways, leading to specific biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperidine-4-carbonitrile derivatives are widely explored for their structural versatility. Below is a comparative analysis of 1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile with key analogs:

Physicochemical Properties

- Polarity: The nitrile group increases polarity compared to ketone analogs (e.g., 1-(Prop-2-yn-1-yl)piperidin-4-one, C₈H₁₁NO, MW 137.18), enhancing aqueous solubility and metabolic stability .

- Solubility : Propargyl derivatives are typically soluble in polar organic solvents (e.g., DCM, MeCN), whereas trifluoromethylphenyl analogs exhibit lipophilicity, favoring membrane permeability .

ADMET Considerations

- Lipinski’s Rule : Most derivatives comply with Lipinski’s criteria (MW < 500, logP < 5), suggesting oral bioavailability. For example, 1-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile (MW 268.25, logP ~2.5) aligns with drug-like properties .

- Metabolism : Propargyl groups may slow oxidative metabolism, extending half-life compared to ethyl or morpholine substituents .

Actividad Biológica

1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a propynyl group and a carbonitrile moiety, which may influence its interaction with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N

- Molecular Weight : 135.19 g/mol

- Structural Features : The compound consists of a piperidine ring substituted with a prop-2-yn-1-yl group at the nitrogen atom and a carbonitrile group at the fourth position.

The biological activity of 1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile is primarily attributed to its interaction with molecular targets such as enzymes and neurotransmitter receptors. The propynyl group can engage in various binding interactions, while the piperidine ring contributes to the compound's structural stability. These interactions may modulate the activity of target proteins, leading to specific pharmacological effects.

1. Enzymatic Inhibition

Research indicates that 1-(Prop-2-yn-1-yl)piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, studies have shown that similar compounds exhibit significant inhibitory activity against MAO-A and MAO-B isoforms, which are crucial for regulating mood and cognitive functions.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(Prop-2-yn-1-yl)piperidine | MAO-A | 21 | |

| 1-(Prop-2-enoyl)piperidine | MAO-B | 4.3 |

2. Antinociceptive Activity

The potential analgesic properties of 1-(Prop-2-yn-1-yl)piperidine derivatives have also been explored. Preliminary studies suggest that these compounds may interact with pain perception pathways, possibly through modulation of neurotransmitter release or receptor activity.

Case Study: Analgesic Effects

In a study investigating the analgesic effects of piperidine derivatives, it was found that compounds structurally similar to 1-(Prop-2-yn-1-yl)piperidine demonstrated significant pain relief in animal models, indicating their potential as therapeutic agents for pain management.

Pharmacokinetics and Toxicology

Pharmacokinetic profiles for related compounds suggest favorable absorption and distribution characteristics. For example, studies have reported sufficient oral bioavailability and clearance rates conducive to therapeutic applications.

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate (mL/h/kg) | 82.7 ± 1.97 |

Toxicological assessments indicate that related compounds do not exhibit acute toxicity at high doses, suggesting a favorable safety profile for further development.

Future Directions

Research on 1-(Prop-2-yn-1-yl)piperidine derivatives is ongoing, with a focus on:

- Optimization of Biological Activity : Modifying structural features to enhance potency and selectivity against specific targets.

- Mechanistic Studies : Elucidating detailed mechanisms of action through advanced biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.